molecular formula C7H7ClS B3014657 3-Chloro-4-methylbenzenethiol CAS No. 18800-45-8

3-Chloro-4-methylbenzenethiol

Cat. No. B3014657
CAS RN: 18800-45-8
M. Wt: 158.64
InChI Key: PXLHNIKIVRSZOO-UHFFFAOYSA-N
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Description

3-Chloro-4-methylbenzenethiol is a chemical compound with the molecular formula C7H7ClS . It has an average mass of 158.648 Da and a monoisotopic mass of 157.995697 Da . It is also known by other names such as 3-Chlor-2-methylbenzolthiol .


Molecular Structure Analysis

The molecular structure of 3-Chloro-4-methylbenzenethiol consists of 7 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 1 sulfur atom . The compound has a molecular weight of 158.64.


Chemical Reactions Analysis

While specific chemical reactions involving 3-Chloro-4-methylbenzenethiol are not available, similar compounds often undergo reactions like nitration, conversion from the nitro group to an amine, and bromination .

Scientific Research Applications

Synthesis of Novel Heterocycles

3-Chloro-4-methylbenzenethiol plays a crucial role in the synthesis of novel heterocyclic compounds. For instance, Rathore and Gupta (1995) demonstrated its use in the synthesis of disubstituted 6-Chloro-5-methyl-4H-1,4-benzothiazines, showcasing its importance in the development of new chemical structures (Rathore & Gupta, 1995).

Preparation and Structural Analysis

The compound is pivotal in the preparation and structural analysis of complex organic compounds. Yamamoto et al. (1987) described the treatment of 3-chloro-NNO-4′-methylazoxybenzene leading to the formation of structurally distinct compounds, indicating the compound's utility in complex chemical synthesis and analysis (Yamamoto et al., 1987).

Investigation of Optical Properties

Hardy and Richardson (2008) explored the optical properties of 4-methylbenzenethiol encapsulated gold nanoparticle thin films, highlighting its potential in advanced material science, particularly in the study of temperature-sensitive optical properties (Hardy & Richardson, 2008).

Kinetic Studies in Oil Degradation

Fusetti et al. (2010) utilized derivatives of 3-Chloro-4-methylbenzenethiol in kinetic studies related to the thermal degradation of oil. This illustrates its relevance in understanding complex chemical processes in the energy sector (Fusetti et al., 2010).

Catalysis Research

Research by Dairo and Woo (2017) showed the use of derivatives of 3-Chloro-4-methylbenzenethiol in catalysis, specifically in the S–H insertion reactions, which are vital in the development of new catalytic processes (Dairo & Woo, 2017).

Safety and Hazards

3-Chloro-4-methylbenzenethiol is considered hazardous. It can cause severe skin burns and eye damage. It may also cause respiratory irritation and an allergic skin reaction . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-chloro-4-methylbenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClS/c1-5-2-3-6(9)4-7(5)8/h2-4,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXLHNIKIVRSZOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-methylbenzenethiol

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